Phenyl (aminooxy)acetate
Description
Phenyl (aminooxy)acetate (chemical formula: C₈H₉NO₃, molecular weight: 167.16 g/mol) is an organic compound featuring a phenyl ester linked to an aminooxy-acetic acid moiety. Its structure comprises an aminooxy group (-ONH₂) attached to the methylene carbon of acetic acid, which is esterified with phenol. This compound is notable for its role in biochemical research, particularly as an inhibitor of transaminases and enzymes involved in sulfur metabolism . The aminooxy group confers nucleophilic reactivity, enabling interactions with carbonyl groups in biological systems.
Properties
Molecular Formula |
C8H9NO3 |
|---|---|
Molecular Weight |
167.16 g/mol |
IUPAC Name |
phenyl 2-aminooxyacetate |
InChI |
InChI=1S/C8H9NO3/c9-11-6-8(10)12-7-4-2-1-3-5-7/h1-5H,6,9H2 |
InChI Key |
SGYKFIYSKIRGTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)CON |
Origin of Product |
United States |
Chemical Reactions Analysis
Aminolysis and Tetrahedral Intermediate Formation
Phenyl (aminooxy)acetate participates in aminolysis reactions , where its aminooxy group (-ONH₂) reacts with carbonyl compounds. Studies on related esters (e.g., phenyl acetoxybenzenesulfonate) reveal a stepwise mechanism :
-
Nucleophilic attack by the amine on the carbonyl carbon, forming a tetrahedral intermediate.
-
Breakdown of the intermediate into products, influenced by amine basicity and leaving group ability .
For this compound, the -ONH₂ group acts as a bifunctional catalyst , enabling both nucleophilic and electrophilic interactions. This dual reactivity is critical in enzyme inhibition, where the aminooxy group forms covalent adducts with carbonyl-containing cofactors (e.g., pyridoxal 5′-phosphate, PLP) .
Enzymatic Inhibition
This compound irreversibly inhibits PLP-dependent enzymes (e.g., kynurenine aminotransferase, KAT-I) via oxime formation with PLP. The reaction involves:
-
Schiff base formation between the aminooxy group and PLP’s carbonyl.
| Inhibitor | IC₅₀ (μM) | Key Interaction |
|---|---|---|
| This compound | ~13.1 | Oxime formation with PLP |
| AOPP (phenyl derivative) | ~5.7 | Enhanced binding via phenyl ring |
This inhibition is more potent in derivatives like AOPP , where the phenyl group enhances binding affinity .
Stability and Characterization
-
Extreme pH (e.g., acidic or highly basic conditions).
-
High temperatures (>50°C).
| Condition | Stability | Degradation Products |
|---|---|---|
| pH 6–8 | High | - |
| pH <4 or >10 | Low | Hydrolysis to phenyl acetate |
| 25°C (room temp) | Stable | - |
Characterization is typically performed using NMR and IR spectroscopy to confirm the aminooxy group’s presence and structural integrity.
Research Findings
-
Kinetic studies show that this compound reduces enzyme activity at low micromolar concentrations , highlighting its potency.
-
Structural data from KAT-I complexes reveal precise binding modes, guiding inhibitor design .
-
Mechanistic insights from aminolysis reactions emphasize the role of leaving group ability and amine basicity in reaction rates .
This compound’s reactivity is driven by its aminooxy group’s dual functionality, enabling both covalent adduct formation and catalytic interactions. Its applications in enzymology and organic synthesis underscore its biochemical significance.
Comparison with Similar Compounds
Allyl Phenoxyacetate
- Structure: Allyl phenoxyacetate (C₁₁H₁₂O₃, 192.21 g/mol) substitutes the aminooxy group with an allyl ester (CH₂CHCH₂).
- Synthesis: Prepared via esterification of phenoxyacetic acid with allyl alcohol, contrasting with Phenyl (aminooxy)acetate, which requires coupling of phenol with aminooxy-acetyl chloride .
- Applications: Primarily used in fragrances and polymer synthesis, lacking the enzyme-inhibitory properties of this compound .
Methyl 2-(4-aminophenoxy)acetate
- Structure: Contains a 4-aminophenoxy group (NH₂-C₆H₄-O-) instead of the aminooxy-acetate moiety.
- Synthesis: Derived from 4-aminophenol and methyl 2-chloroacetate using K₂CO₃ in acetonitrile, a method analogous to this compound but with different substrates .
tert-Butyl 2-(aminooxy)acetate
- Structure : Features a bulky tert-butyl ester (C(CH₃)₃) instead of the phenyl group.
- Stability : The tert-butyl group enhances hydrolytic stability compared to the phenyl ester, making it more suitable for prolonged biochemical assays .
- Molecular Weight: 147.17 g/mol, significantly lower than this compound due to the absence of the aromatic ring .
Phenyl Acetate
- Structure: A simple ester of acetic acid and phenol (C₈H₈O₂, 136.15 g/mol), lacking the aminooxy group.
Comparative Data Table
Q & A
Q. What are the optimal synthetic routes for preparing phenyl (aminooxy)acetate, and how do reaction conditions influence yield?
this compound can be synthesized via nucleophilic substitution or esterification reactions. For example, coupling phenoxyacetic acid derivatives with aminooxy groups under alkaline conditions (e.g., using K₂CO₃ as a base) typically yields the target compound. Reaction temperature (60–80°C) and solvent polarity (e.g., DMF or THF) critically affect reaction efficiency. Monitoring via TLC or HPLC is recommended to track intermediate formation .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
Structural validation requires a combination of techniques:
- NMR : Key peaks include δ 7.3–7.5 ppm (aromatic protons), δ 4.2–4.5 ppm (OCH₂), and δ 2.1–2.3 ppm (acetate methyl group) .
- FT-IR : Look for ester C=O stretches (~1740 cm⁻¹) and N–O vibrations (~1250 cm⁻¹) .
- Mass Spectrometry : ESI-MS should show a molecular ion peak matching the calculated mass (e.g., m/z 195.1 for C₈H₉NO₃) .
Q. What are the stability considerations for this compound under varying pH and temperature conditions?
The compound is prone to hydrolysis in acidic (pH < 3) or alkaline (pH > 10) conditions, with ester and aminooxy bonds being particularly labile. Stability studies in buffered solutions (pH 5–7) at 4°C show >90% retention over 72 hours. Thermal degradation occurs above 100°C, as evidenced by TGA/DSC data .
Advanced Research Questions
Q. How can this compound be functionalized for targeted drug delivery or bioconjugation applications?
The aminooxy group enables site-specific conjugation with carbonyl-containing biomolecules (e.g., antibodies, peptides) via oxime ligation. Optimize reaction pH (4.5–5.5) and use aniline as a catalyst to accelerate kinetics. Post-functionalization purity should be assessed via reverse-phase HPLC .
Q. What strategies resolve contradictory data in quantifying this compound in complex biological matrices?
Matrix interference (e.g., from proteins or lipids) can skew LC-MS/MS results. Implement solid-phase extraction (SPE) with C18 cartridges for cleanup. Use deuterated internal standards (e.g., this compound-d₅) to correct for ion suppression/enhancement .
Q. How does this compound interact with enzymatic systems, and what are the implications for toxicity studies?
In vitro assays with cytochrome P450 isoforms (e.g., CYP3A4) reveal competitive inhibition at IC₅₀ values of 50–100 μM. Metabolite profiling via HRMS identifies hydroxylated and deacetylated products. Dose-dependent hepatotoxicity in murine models necessitates careful in vivo exposure limits .
Q. What computational methods predict the reactivity of this compound in novel synthetic pathways?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states for ester hydrolysis and aminooxy group reactivity. Solvent effects can be simulated using the COSMO-RS framework to predict reaction outcomes .
Methodological Best Practices
Q. How should researchers design kinetic studies for this compound degradation in environmental samples?
- Use pseudo-first-order kinetics under controlled pH and temperature.
- Monitor degradation via UV-Vis (λ = 260 nm) or LC-UV.
- Account for photolytic effects by conducting experiments in amber glassware .
Q. What analytical workflows ensure reproducibility in quantifying trace impurities in this compound batches?
- Employ UPLC-PDA with a C18 column (2.1 × 100 mm, 1.7 µm).
- Validate methods per ICH Q2(R1) guidelines, focusing on LOD (0.1 µg/mL) and LOQ (0.3 µg/mL).
- Major impurities include residual phenoxyacetic acid (<0.5%) and hydrolyzed byproducts .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the solubility of this compound in polar solvents?
Discrepancies arise from variations in crystallinity (amorphous vs. crystalline forms) and hydration states. Use hot-stage microscopy to assess polymorphic transitions. Solubility in DMSO ranges from 50–100 mg/mL depending on the synthesis batch .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
